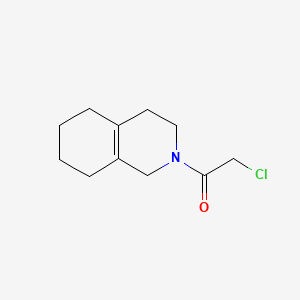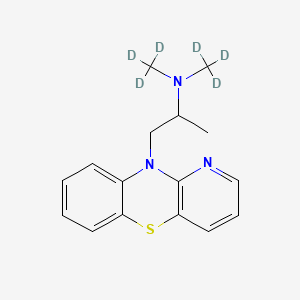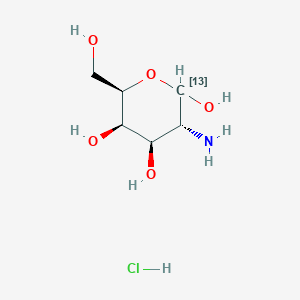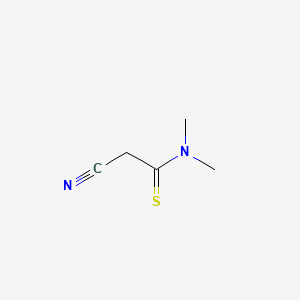
1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol is a synthetic lipid compound It is characterized by the presence of two palmitoyl groups and a 15-(p-iodophenyl)pentadecanoyl group attached to a glycerol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol typically involves the esterification of glycerol with palmitic acid and 15-(p-iodophenyl)pentadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反应分析
Types of Reactions
1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The iodophenyl group in the compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol has several scientific research applications:
Chemistry: Used as a model compound for studying lipid behavior and interactions in various chemical environments.
Biology: Employed in the study of lipid metabolism and the role of lipids in cellular processes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the development of specialized coatings and materials with unique properties.
作用机制
The mechanism of action of 1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol involves its interaction with lipid membranes and cellular components. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the iodophenyl group may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and signaling pathways.
相似化合物的比较
Similar Compounds
1,2-Dipalmitoyl-3-(15-(p-bromophenyl)pentadecanoyl)-rac-glycerol: Similar structure but with a bromine atom instead of iodine.
1,2-Dipalmitoyl-3-(15-(p-chlorophenyl)pentadecanoyl)-rac-glycerol: Similar structure but with a chlorine atom instead of iodine.
1,2-Dipalmitoyl-3-(15-(p-fluorophenyl)pentadecanoyl)-rac-glycerol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol lies in the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom can enhance the compound’s ability to interact with specific molecular targets and may also influence its behavior in biological systems.
属性
CAS 编号 |
150518-91-5 |
|---|---|
分子式 |
C56H99IO6 |
分子量 |
995.306 |
IUPAC 名称 |
[2-hexadecanoyloxy-3-[15-(4-iodophenyl)pentadecanoyloxy]propyl] hexadecanoate |
InChI |
InChI=1S/C56H99IO6/c1-3-5-7-9-11-13-15-17-22-26-30-34-38-42-54(58)61-49-53(63-56(60)44-40-36-32-28-24-18-16-14-12-10-8-6-4-2)50-62-55(59)43-39-35-31-27-23-20-19-21-25-29-33-37-41-51-45-47-52(57)48-46-51/h45-48,53H,3-44,49-50H2,1-2H3 |
InChI 键 |
BGGCWGJMZZZKSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC1=CC=C(C=C1)I)OC(=O)CCCCCCCCCCCCCCC |
同义词 |
1,2-dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)

![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)
![2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride](/img/structure/B583471.png)

![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)

